molecular formula C20H17NO5 B11393377 ethyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

ethyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11393377
M. Wt: 351.4 g/mol
InChI Key: FHHNYTAFBZJGCS-UHFFFAOYSA-N
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Description

ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

The synthesis of ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common synthetic route includes the cyclization reaction between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde, resulting in the formation of a hydroxy-substituted ethyl chromene derivative . This intermediate can then be further reacted with appropriate amines and benzoic acid derivatives under controlled conditions to yield the target compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted chromenes, alcohols, and carboxylic acids .

Scientific Research Applications

ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-[(7-methyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO5/c1-3-25-20(24)13-5-7-14(8-6-13)21-19(23)18-11-16(22)15-9-4-12(2)10-17(15)26-18/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

FHHNYTAFBZJGCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

Origin of Product

United States

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